(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Oxabicyclo[221]heptan-2-ylidene)propanedinitrile is a unique bicyclic compound that features an oxabicycloheptane ring system fused with a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the more stable trans isomer with metallic sodium . This intermediate can then undergo further reactions to form the desired bicyclic structure.
Chemical Reactions Analysis
Types of Reactions
(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxabicycloheptane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxabicycloheptane derivatives, such as:
- 7-Oxabicyclo[2.2.1]heptane
- 2-Methylidene-7-oxanorbornane
- 7-Oxabicyclo[2.2.1]heptan-2-ones .
Uniqueness
(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile is unique due to its combination of the oxabicycloheptane ring with the propanedinitrile group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
188839-70-5 |
---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(7-oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C9H8N2O/c10-4-6(5-11)8-3-7-1-2-9(8)12-7/h7,9H,1-3H2 |
InChI Key |
SPSMPLSZMXPQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=C(C#N)C#N)CC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.